molecular formula C22H16BrNO4 B2600970 (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate CAS No. 403830-32-0

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate

Cat. No. B2600970
CAS RN: 403830-32-0
M. Wt: 438.277
InChI Key: NRSBXVXUHYSYDJ-ONNFQVAWSA-N
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Description

This compound is an ester formed from a substituted cinnamic acid and nicotinic acid. It contains a bromophenyl group, a methoxyphenyl group, and a nicotinate group. The presence of the double bond in the propenyl chain indicates that it’s an unsaturated compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups and the nicotinate) and a double bond in the propenyl chain. The bromine atom on the bromophenyl group would be a significant site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Optical and Nonlinear Optical Properties

Studies on compounds similar to "(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate" have highlighted their potential in optoelectronic and charge transport applications. For instance, chalcone derivatives have been investigated for their linear optical, second, and third-order nonlinear optical (NLO) properties. These properties, combined with charge transport capabilities, suggest their applicability in semiconductor devices, with specific compounds showing promise as electron transport materials suitable for n-type organic semiconductor devices (Shkir et al., 2019).

Photodynamic Therapy for Cancer Treatment

Another area of application is in photodynamic therapy (PDT) for cancer treatment. Novel zinc phthalocyanines, with structural similarities to the subject compound, have been synthesized and characterized for their photophysical and photochemical properties. These studies suggest their potential as Type II photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their significance in treating cancer (Pişkin et al., 2020).

Molecular and Structural Analysis

Further research has delved into the molecular and structural analysis of related compounds, revealing intricate details about their molecular packing, hydrogen bonding, and crystal structures. These investigations provide a deeper understanding of the materials' stability and interactions at the molecular level, essential for designing and synthesizing new compounds with tailored properties for specific applications. For example, studies on chalcones derived from thio-phene-3-carbaldehyde have contributed to understanding the synthesis, molecular structures, and potential ligand applications of these compounds, offering insights into their suitability for various biological and technological uses (Quoc et al., 2019).

Future Directions

Future research on this compound could involve exploring its synthesis, its reactivity, and its potential applications. It could also involve investigating its physical and chemical properties in more detail .

properties

IUPAC Name

[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4/c1-27-21-13-15(4-10-19(25)16-6-8-18(23)9-7-16)5-11-20(21)28-22(26)17-3-2-12-24-14-17/h2-14H,1H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBXVXUHYSYDJ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate

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